molecular formula C21H19ClN4O4 B14981426 (5Z)-3-(4-chlorophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-3-(4-chlorophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B14981426
M. Wt: 426.9 g/mol
InChI Key: XURGUUHSSVSFIB-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-5-[5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, an ethoxyphenyl group, and a tetrahydropyrimidine-dione core, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of 3-(4-CHLOROPHENYL)-5-[5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-CHLOROPHENYL)-5-[5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 3-(4-CHLOROPHENYL)-5-[5-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C21H19ClN4O4

Molecular Weight

426.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C21H19ClN4O4/c1-2-30-15-9-3-12(4-10-15)16-11-17(25-24-16)18-19(27)23-21(29)26(20(18)28)14-7-5-13(22)6-8-14/h3-10,16,24,28H,2,11H2,1H3,(H,23,27,29)

InChI Key

XURGUUHSSVSFIB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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